(2,6-Dichloropyridin-3-yl)dimethylamine
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Overview
Description
(2,6-Dichloropyridin-3-yl)dimethylamine is an organic compound with the molecular formula C8H10Cl2N2 and a molecular weight of 205.08 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a dimethylamine group at the 3 position. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2,6-dichloropyridine with dimethylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of (2,6-Dichloropyridin-3-yl)dimethylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichloropyridin-3-yl)dimethylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted amine derivative, while oxidation can produce a corresponding pyridine oxide .
Scientific Research Applications
(2,6-Dichloropyridin-3-yl)dimethylamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of biological pathways and as a building block for bioactive molecules.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,6-Dichloropyridin-3-yl)dimethylamine involves its interaction with specific molecular targets and pathways. The dimethylamine group can act as a nucleophile, participating in various biochemical reactions. The chlorine atoms can influence the compound’s reactivity and binding affinity to target molecules . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: Lacks the dimethylamine group, making it less reactive in certain nucleophilic substitution reactions.
3-Dimethylaminopyridine: Contains a dimethylamine group but lacks the chlorine atoms, affecting its chemical properties and reactivity.
Uniqueness
(2,6-Dichloropyridin-3-yl)dimethylamine is unique due to the presence of both chlorine atoms and the dimethylamine group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions .
Properties
Molecular Formula |
C7H8Cl2N2 |
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Molecular Weight |
191.05 g/mol |
IUPAC Name |
2,6-dichloro-N,N-dimethylpyridin-3-amine |
InChI |
InChI=1S/C7H8Cl2N2/c1-11(2)5-3-4-6(8)10-7(5)9/h3-4H,1-2H3 |
InChI Key |
CHNNNNSXCJKHIC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(N=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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